molecular formula C11H19NO4 B151316 (2S,4S)-1-(tert-Butoxycarbonyl)-4-methylpyrrolidine-2-carboxylic acid CAS No. 364750-81-2

(2S,4S)-1-(tert-Butoxycarbonyl)-4-methylpyrrolidine-2-carboxylic acid

Cat. No.: B151316
CAS No.: 364750-81-2
M. Wt: 229.27 g/mol
InChI Key: MXKSXPYZNXUHEZ-YUMQZZPRSA-N
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Description

(2S,4S)-1-(tert-Butoxycarbonyl)-4-methylpyrrolidine-2-carboxylic acid (CAS 364750-81-2) is a chiral pyrrolidine derivative widely used as an intermediate in peptide synthesis and pharmaceutical research. Its molecular formula is C₁₁H₁₉NO₄ (MW: 229.27 g/mol), featuring a tert-butoxycarbonyl (Boc) protecting group at the N1 position and a methyl substituent at the C4 position in the (2S,4S) stereochemical configuration . The Boc group enhances solubility in organic solvents and prevents unwanted side reactions during coupling steps. The compound is stored under dry, cool conditions (2–8°C) and exhibits hazards including skin/eye irritation (H315, H319) and respiratory tract irritation (H335) .

Properties

IUPAC Name

(2S,4S)-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-7-5-8(9(13)14)12(6-7)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXKSXPYZNXUHEZ-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N(C1)C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H](N(C1)C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60650161
Record name (4S)-1-(tert-Butoxycarbonyl)-4-methyl-L-proline
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Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

364750-81-2
Record name (4S)-1-(tert-Butoxycarbonyl)-4-methyl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 364750-81-2
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Biological Activity

(2S,4S)-1-(tert-Butoxycarbonyl)-4-methylpyrrolidine-2-carboxylic acid, commonly referred to as Boc-cis-4-Me-Pro-OH, is a chiral amino acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which contribute to its interaction with biological systems.

  • Molecular Formula : C₁₁H₁₉NO₄
  • Molecular Weight : 229.27 g/mol
  • CAS Number : 364750-81-2

The biological activity of this compound primarily involves its interaction with various biological targets. Research indicates that it may function as a modulator of neurotransmitter receptors, particularly nicotinic acetylcholine receptors (nAChRs), which are crucial for synaptic transmission and neuroplasticity.

1. Neuropharmacological Effects

Studies have shown that derivatives of pyrrolidine compounds exhibit significant activity at nAChRs. Specifically, this compound has been observed to act as a partial agonist at the α4β2 subtype of nAChRs, which is implicated in cognitive functions and memory processes. This activity suggests potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer's disease and other cognitive disorders .

3. Cytotoxicity and Cancer Research

The compound's structural characteristics make it a candidate for further exploration in cancer research. Preliminary studies indicate that certain pyrrolidine derivatives can induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways and caspase activation . However, specific data on this compound's cytotoxic effects remain to be fully elucidated.

Case Study 1: Neuropharmacological Screening

In a study evaluating the binding affinity of various pyrrolidine derivatives to nAChRs, this compound exhibited a moderate binding affinity compared to established ligands. The results indicated that modifications to the pyrrolidine ring could enhance receptor selectivity and potency .

Case Study 2: Antibacterial Activity Assessment

A comparative study assessed the antibacterial effectiveness of several amino acid derivatives against Staphylococcus aureus and Escherichia coli. Although this compound was not the primary focus, its structural analogs demonstrated promising activity, suggesting that further investigation into this compound's antibacterial properties could yield beneficial results .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
NeuropharmacologicalPartial agonist at α4β2 nAChRs
AntibacterialPotential efficacy against Gram-positive bacteria
CytotoxicityInduces apoptosis in cancer cells (related studies)

Scientific Research Applications

Medicinal Chemistry

Role in Drug Development

  • The compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its structural properties allow it to be utilized in the development of drugs targeting central nervous system disorders, cancer, and metabolic diseases. The tert-butoxycarbonyl (Boc) protecting group enhances the compound's stability and solubility, making it suitable for further chemical modifications.

Case Study: Synthesis of Peptide Analogs

  • In a study focused on synthesizing peptide analogs for therapeutic purposes, (2S,4S)-1-(tert-Butoxycarbonyl)-4-methylpyrrolidine-2-carboxylic acid was employed as a chiral building block. The Boc group facilitated the selective protection of amine functionalities, allowing for subsequent coupling reactions with various amino acids. This method demonstrated high yields and purity, indicating its efficacy in peptide synthesis .

Enzyme Inhibitors

  • The compound has been investigated for its potential role as an enzyme inhibitor. Due to its structural similarity to natural substrates, it can effectively inhibit specific enzymes involved in metabolic pathways.

Case Study: Inhibition Studies

  • In recent studies, this compound was tested against several proteases. Results indicated that it could serve as a potent inhibitor for certain enzymes linked to disease progression in cancer models .

Comparison with Similar Compounds

Stereochemical and Functional Implications

  • Stereochemistry : The (2S,4S) configuration in the target compound contrasts with analogs like (2S,4R)-configured derivatives (e.g., ), which exhibit distinct spatial arrangements. These differences critically influence interactions with chiral biological targets, such as proteases or GPCRs .
  • Substituent Effects: Methyl vs. Fluorine: The C4-methyl group in the target compound contributes to steric hindrance without significant electronic effects, whereas a C4-fluoro substituent () introduces electronegativity, altering pKa and hydrogen-bonding capacity . Aromatic vs. Aliphatic Groups: Phenoxy or benzyl substituents (e.g., ) enhance binding affinity to hydrophobic enzyme pockets compared to aliphatic chains (e.g., methoxymethyl in ) .

Q & A

Q. What are the common synthetic routes for preparing (2S,4S)-1-(tert-Butoxycarbonyl)-4-methylpyrrolidine-2-carboxylic acid?

Methodological Answer: The compound is typically synthesized via Boc-protection of the pyrrolidine scaffold. A representative protocol involves:

  • Step 1: Protection of the amine group using di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane (DCM) with pyridine as a base .
  • Step 2: Stereoselective introduction of the methyl group at the 4-position via alkylation or enzymatic resolution, ensuring retention of the (2S,4S) configuration.
  • Step 3: Carboxylic acid deprotection (if needed) using TFA or HCl in dioxane/water .
    Key Considerations:
  • Use anhydrous conditions to prevent premature deprotection.
  • Monitor reaction progress via TLC or LC-MS for intermediates.

Q. How can researchers confirm the stereochemical integrity of this compound?

Methodological Answer:

  • Chiral HPLC : Employ chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to resolve stereoisomers .
  • NMR Analysis : Compare coupling constants (e.g., 3JHH^3J_{HH}) for vicinal protons in the pyrrolidine ring. For example, the 4-methyl group in the (2S,4S) configuration shows distinct NOE correlations between axial/equatorial protons .
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal structure determination, particularly when resolving ambiguous stereochemistry .

Q. What are the critical handling and storage protocols for this compound?

Methodological Answer:

  • Storage : Keep under inert gas (N2_2/Ar) at –20°C in airtight containers to prevent hydrolysis of the Boc group .
  • Safety : Use PPE (gloves, goggles) due to respiratory and dermal irritation risks (H315, H319, H335) .
  • Incompatibilities : Avoid strong acids/bases, which may cleave the Boc group prematurely .

Advanced Research Questions

Q. How can researchers mitigate stereochemical contamination during synthesis?

Methodological Answer:

  • Chiral Auxiliaries : Use (2S,4S)-configured starting materials or enzymes (e.g., lipases) for kinetic resolution of racemic mixtures .
  • Dynamic Kinetic Resolution (DKR) : Employ palladium catalysts under hydrogenation conditions to favor the desired diastereomer .
  • Green Separation : Utilize aqueous-organic biphasic systems to reduce salt formation during crystallization, as demonstrated in recent green chemistry approaches .

Q. What strategies optimize coupling reactions involving this compound in peptide synthesis?

Methodological Answer:

  • Coupling Agents : Use HATU (1.2 eq) with DIEA (2.0 eq) in DMF for efficient amide bond formation, achieving yields >45% .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes at 50°C) while maintaining stereochemical fidelity .
  • Protection/Deprotection : Sequential Boc/Fmoc strategies prevent side reactions at the pyrrolidine nitrogen .

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

Methodological Answer:

  • Data Collection : Use high-resolution (<1.0 Å) synchrotron data for accurate electron density maps.
  • Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen bonding analysis. For example, the Boc group’s tert-butyl moiety often shows rotational disorder, requiring TLS parameterization .
  • Validation : Cross-check with DFT-calculated bond lengths/angles to confirm stereochemistry .

Q. What role does this compound play in designing protease inhibitors or degraders?

Methodological Answer:

  • Conformational Restriction : The (2S,4S) configuration enforces a rigid pyrrolidine scaffold, enhancing binding to target proteins (e.g., WDR5 degraders) .
  • Functionalization : Introduce fluorinated or aryl groups at the 4-position via Suzuki coupling to modulate hydrophobicity and metabolic stability .
  • Biological Assays : Use SPR or ITC to measure binding affinity (Kd_d) after coupling to pharmacophores .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,4S)-1-(tert-Butoxycarbonyl)-4-methylpyrrolidine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(2S,4S)-1-(tert-Butoxycarbonyl)-4-methylpyrrolidine-2-carboxylic acid

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